1-(But-2-enyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
699-14-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]piperidine |
InChI |
InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h2-3H,4-9H2,1H3/b3-2+ |
InChI Key |
XQOHGUZOLKLXLU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1CCCCC1 |
Canonical SMILES |
CC=CCN1CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 but 2 Enyl Piperidine and Analogous N Substituted Piperidine Scaffolds
Direct N-Alkylation Strategies for Piperidine (B6355638) Functionalization
Direct modification of the piperidine nitrogen represents the most straightforward approach to synthesizing N-substituted derivatives like 1-(But-2-enyl)piperidine. These methods leverage the nucleophilicity of the secondary amine to form a new carbon-nitrogen bond.
Nucleophilic Substitution Reactions with Alkenyl Electrophiles
One of the most common methods for N-alkylation involves the direct reaction of piperidine with an appropriate alkenyl electrophile, such as an alkenyl halide. nih.gov, beilstein-journals.org In this SN2-type reaction, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkenyl halide and displacing the halide leaving group.
For the synthesis of this compound, a suitable electrophile would be 1-bromo-2-butene (crotyl bromide). The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid (HBr) byproduct. researchgate.net This prevents the formation of piperidinium (B107235) hydrobromide salt, which would render the amine non-nucleophilic and halt the reaction. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common selections. researchgate.net To ensure mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent is often added slowly to maintain an excess of the amine nucleophile. researchgate.net
Table 1: Conditions for Nucleophilic Substitution of Piperidine
| Electrophile | Base | Solvent | Conditions | Product Class | Reference |
| Alkyl Bromide/Iodide | K2CO3 | DMF | Room Temperature | N-Alkylpiperidine | researchgate.net |
| Alkyl Bromide/Iodide | None (slow addition) | Acetonitrile | Room Temperature | N-Alkylpiperidine | researchgate.net, researchgate.net |
| Alkyl Halides | Hünig's base (DIPEA) | Not Specified | Not Specified | N-Alkylpiperidine | researchgate.net |
| Alkyl Halides | Microwave Irradiation | Water | Microwave | Tertiary Amines | rsc.org |
Intramolecular Cyclization Pathways to Construct the Piperidine Core
In contrast to functionalizing a pre-existing piperidine, intramolecular cyclization strategies build the heterocyclic ring from a suitably functionalized acyclic precursor. These methods offer a high degree of control over the substitution pattern of the final product and are fundamental in the synthesis of complex piperidine-containing molecules.
Alkene Cyclization Reactions for Piperidine Ring Formation
The intramolecular cyclization of nitrogen-tethered alkenes is a powerful strategy for constructing the piperidine ring. These reactions are often mediated by transition metal catalysts that activate the alkene towards nucleophilic attack by the tethered nitrogen species.
For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing a new substituent. nih.gov Similarly, palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization or 1,3-chirality transition reactions, provide effective routes to various six-membered nitrogen heterocycles, including piperidines. ajchem-a.com
Table 3: Metal-Catalyzed Alkene Cyclization for Piperidine Synthesis
| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |
| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Oxidative Amination | Forms N-heterocycle and introduces an O-substituent | nih.gov |
| Palladium Catalyst / Chiral Ligand | Non-activated Alkenes | Enantioselective Amination | Novel use of Palladium for this type of amination | nih.gov |
| PdCl2(CH3CN)2 | Allylic Alcohols | 1,3-Chirality Transition | Diastereoselective synthesis of 2- and 2,6-substituted piperidines | ajchem-a.com |
Radical-Mediated Intramolecular Amination and Cyclization
Radical cyclizations offer a complementary approach to constructing the piperidine ring, proceeding through open-shell intermediates. nih.gov, beilstein-journals.org These methods are particularly useful for forming bonds to unactivated C-H positions. The general strategy involves the generation of a nitrogen-centered or carbon-centered radical in an acyclic precursor containing a tethered alkene. The radical then adds to the double bond in an intramolecular fashion to forge the six-membered ring.
Several catalytic systems have been developed to initiate these radical cascades. Cobalt(II)-based metalloradical catalysis can effect the intramolecular cyclization of linear amino-aldehydes. nih.gov Copper catalysis has been employed for the intramolecular radical C-H amination of N-fluoride amides to yield piperidines. nih.gov, acs.org Furthermore, electrochemical methods, such as anodic C-H bond activation through electrolysis or electroreductive cyclization of imines with dihaloalkanes, provide a means to generate the necessary radical intermediates without chemical reagents. nih.gov, nih.gov
Table 4: Radical-Mediated Cyclization Methods for Piperidine Synthesis
| Method | Catalyst/Initiator | Substrate Type | Mechanism | Key Features | Reference |
| Metalloradical Cyclization | Cobalt(II) Catalyst | Linear Amino-aldehydes | Radical rebound/1,5-H-transfer | Effective for various piperidines | nih.gov |
| C-H Amination/Cyclization | Copper(I) or Copper(II) | Linear amines with electrophilic groups | N-F and C-H bond activation | Forms heterocycle via benzyl (B1604629) radical | nih.gov |
| Anodic C-H Activation | Electrolysis | Linear amines with electrophilic groups | Single electron transfer to form radical cation | Electrochemical approach | nih.gov |
| Electroreductive Cyclization | Cathode (e.g., GC plate) | Imines and Terminal Dihaloalkanes | Formation of a radical anion intermediate | Green, sustainable method | nih.gov |
Electrophilic Cyclization Reactions in Piperidine Synthesis
Electrophilic cyclization involves the activation of a carbon-carbon multiple bond within an acyclic precursor by an electrophile, triggering a subsequent intramolecular nucleophilic attack by a tethered nitrogen atom to close the ring. nih.gov This strategy is a cornerstone of heterocyclic synthesis.
A common approach is the acid-mediated cyclization of amino-alkenes or amino-alkynes. nih.gov For example, an acid-mediated hydroamination/cyclization cascade of alkynes proceeds via the formation of an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Lewis and Brønsted acids are also widely used to catalyze Prins-type or carbonyl-ene cyclizations of unsaturated aldehydes containing a tethered nitrogen nucleophile, providing access to highly substituted piperidines with a high degree of stereocontrol. nih.gov
Table 5: Electrophilic Cyclization Strategies for Piperidine Synthesis
| Catalyst/Reagent | Substrate Type | Reaction Type | Intermediate | Key Features | Reference |
| Acid (General) | Alkynes | Hydroamination/Cyclization Cascade | Iminium ion | Forms piperidine via enamine intermediate | nih.gov |
| MeAlCl2 (Lewis Acid) | Unsaturated Aldehydes | Carbonyl Ene Cyclization | Carbocationic character | Can provide thermodynamic (trans) products | nih.gov |
| Concentrated HCl (Brønsted Acid) | Unsaturated Aldehydes | Prins Cyclization | Carbocationic character | Can provide kinetic (cis) products | nih.gov |
| PIDA / Halogen Source | Olefins | Haloamidation | Halonium ion | Forms 1,2-bifunctionalized products | organic-chemistry.org |
Aza-Michael Addition and Related Annulation Strategies
The aza-Michael addition, aza-conjugate addition, represents a powerful and atom-economical method for the formation of carbon-nitrogen bonds in the synthesis of piperidine scaffolds. This reaction involves the nucleophilic addition of an amine to an activated alkene, such as an α,β-unsaturated carbonyl compound. Intramolecular aza-Michael reactions are particularly valuable for the construction of the piperidine ring, offering high levels of stereocontrol.
Organocatalysis has emerged as a key technology in asymmetric aza-Michael additions. Chiral organocatalysts, such as prolinol derivatives, can facilitate the enantioselective formation of substituted piperidines. For instance, the intramolecular aza-Michael reaction of carbamates bearing a remote α,β-unsaturated aldehyde can be catalyzed by specific prolinol derivatives to yield five- and six-membered heterocycles with excellent enantioselectivities. acs.org This approach has been successfully applied to the total synthesis of piperidine alkaloids like (+)-sedamine and (+-)-coniine. acs.org
Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and an amino group, can activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective cyclizations. These catalysts have been employed in the asymmetric synthesis of 2-substituted indolines via an intramolecular aza-Michael addition, showcasing the versatility of this strategy.
The diastereoselectivity of the aza-Michael addition can be influenced by various factors, including the nature of the substrate, the catalyst, and the reaction conditions. Base-induced diastereoselective synthesis of 2,6-trans-piperidines has been achieved on a large scale through an aza-Michael reaction. nih.gov Additionally, N-heterocyclic carbenes have been utilized as catalysts for the diastereoselective intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids, providing access to functionalized piperidines. nih.gov
Table 1: Organocatalytic Intramolecular Aza-Michael Additions for Piperidine Synthesis To view the data, click on the headers to sort or use the search bar to filter.
| Catalyst | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Jørgensen catalyst IV | Carbamate with α,β-unsaturated aldehyde | 2-Substituted piperidine | - | Up to 99% | acs.org |
| Cinchona-based primary-tertiary diamine | Enone carbamate | 2-Substituted piperidine | - | Up to 99% | beilstein-journals.org |
| 9-amino-9-deoxy-epi-hydroquinine/TFA | N-tethered α,β-unsaturated ester | 2,5- and 2,6-disubstituted piperidines | Moderate | High | nih.gov |
| Bifunctional amino(thio)urea | N-alkenoyl indoles | 2-Substituted indolines | - | High | acs.org |
Ring-Closing Metathesis (RCM) in Piperidine Synthesis
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including the piperidine ring system. This powerful reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene byproduct, typically ethylene (B1197577).
The synthesis of N-substituted piperidines via RCM typically starts with an acyclic amine precursor containing two terminal alkene functionalities. The choice of the nitrogen-protecting group is crucial, as it can influence the catalyst's activity and the reaction's efficiency. Carbamates and sulfonamides are commonly used protecting groups that are compatible with most RCM catalysts.
RCM has been extensively used in the total synthesis of piperidine and pyrrolidine (B122466) natural alkaloids. researchgate.net The versatility of this method allows for the construction of a wide range of substituted piperidines with various functionalities. For example, a chemoenzymatic-RCM strategy has been developed for the enantioselective synthesis of dihydroxylated indolizidines and quinolizidines, where the key piperidine precursor is synthesized via RCM.
The efficiency of RCM can be influenced by factors such as the catalyst generation, solvent, temperature, and substrate concentration. The second-generation Grubbs and Hoveyda-Grubbs catalysts often exhibit higher activity and broader functional group tolerance compared to the first-generation catalysts.
Table 2: Ring-Closing Metathesis for the Synthesis of Piperidine Derivatives To view the data, click on the headers to sort or use the search bar to filter.
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Grubbs' I or II | N-allyl-N-homoallylamine derivatives | Dihydropyridines | Good to excellent | researchgate.net |
| Hoveyda-Grubbs II | N-alkenyl-N-alkenylamides | Bicyclic lactams | Good | researchgate.net |
| Ruthenium-based catalyst | Diene-containing amino acid derivatives | Functionalized piperidines | Variable | researchgate.net |
Catalytic Approaches in the Synthesis of Piperidine Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions for N-Alkylation
The direct N-alkylation of piperidine with unsaturated partners, such as alkenyl halides, provides a straightforward route to compounds like this compound. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, have become indispensable tools for the formation of C-N bonds.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the N-arylation and N-alkenylation of amines. While extensively used for N-arylation, its application for the N-alkenylation of cyclic amines like piperidine is also well-established. This reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.
Copper-catalyzed N-alkenylation, often referred to as the Ullmann condensation, offers a valuable alternative to palladium-catalyzed methods. These reactions typically require a copper(I) salt, a ligand (such as a diamine or an amino acid), and a base. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
The synthesis of N-substituted piperidine analogs has been achieved through copper-catalyzed one-pot coupling reactions involving a secondary amine like piperidine, an aldehyde, and a terminal alkyne, leading to propargylamine (B41283) derivatives. ajchem-a.com
Palladium-Catalyzed Carboamination Reactions for Cyclic Amine Formation
Palladium-catalyzed carboamination reactions have emerged as a powerful strategy for the synthesis of nitrogen heterocycles, including piperidines. wikipedia.org These reactions involve the simultaneous formation of a carbon-nitrogen and a carbon-carbon bond across an alkene. Intramolecular versions of this reaction are particularly useful for constructing cyclic amines.
The mechanism of palladium-catalyzed carboamination can proceed through different pathways, often involving a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. wikipedia.org The stereochemical outcome of the reaction, particularly the diastereoselectivity in the formation of substituted piperidines, is a key aspect of these transformations. The synthesis of cis-2,6-disubstituted piperazines has been achieved with high diastereoselectivity using a palladium-catalyzed carboamination approach. nih.gov
These reactions have been shown to tolerate a variety of functional groups and can be used to construct complex polycyclic structures. The choice of ligand and reaction conditions can influence the regioselectivity and stereoselectivity of the carboamination. For instance, selective 1,4-syn-carboamination of cyclic 1,3-dienes has been achieved using a hybrid palladium catalysis approach. chemrxiv.org
Table 3: Palladium-Catalyzed Intramolecular Carboamination for Piperidine Synthesis To view the data, click on the headers to sort or use the search bar to filter.
| Catalyst System | Substrate | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pd(dba)₂ / P(o-tol)₃ | δ-amino olefin | 2,6-disubstituted piperidine | >20:1 dr (cis) | umich.edu |
| Pd(OAc)₂ / ligand | N-allyl guanidine | 5-membered cyclic guanidine | - | umich.edu |
| Pd(0) / ligand | N-tosyl-pent-4-enylamine | Substituted pyrrolidine | - | nih.gov |
Copper(II)-Promoted Intramolecular Carboamination of Unactivated Olefins
Copper-catalyzed reactions have gained significant attention as a more sustainable and cost-effective alternative to palladium-based systems. Copper(II)-promoted intramolecular carboamination of unactivated olefins provides a valuable route to N-functionalized piperidines and other nitrogen heterocycles. nih.gov
This oxidative cyclization reaction typically involves the treatment of γ- or δ-alkenyl N-arylsulfonamides with a copper(II) salt, such as copper(II) carboxylate. nih.gov The reaction is believed to proceed through a mechanism involving the intramolecular syn-aminocupration of the olefin, followed by the formation of a carbon-carbon bond via an intramolecular radical addition to an aromatic ring. nih.gov
The efficiency of the reaction can be enhanced by using more soluble copper(II) salts and by employing microwave heating to reduce reaction times. nih.gov This methodology allows for the formation of both five- and six-membered rings. nih.gov The diastereoselectivity of the reaction has been studied, with the formation of 2,5-disubstituted pyrrolidines often showing a preference for the cis isomer. nih.gov
Recent advancements have expanded the scope of this reaction to include the synthesis of polycyclic lactams from γ-alkenyl amides. nih.gov Furthermore, an enantioselective version of the copper-catalyzed intramolecular carboamination of unactivated alkenes has been developed using aerobic conditions, replacing stoichiometric oxidants with molecular oxygen. acs.org
Catalytic Hydrogenation and Transfer Hydrogenation Protocols for Piperidine Ring Formation
The catalytic hydrogenation of pyridine (B92270) and its derivatives is a classical and widely used method for the synthesis of the piperidine ring. This approach is atom-economical and often proceeds with high yields. A variety of heterogeneous and homogeneous catalysts have been employed for this transformation.
Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly used for the hydrogenation of pyridines. asianpubs.orgnih.gov The reaction conditions, including pressure, temperature, and solvent, can significantly influence the outcome of the hydrogenation, including the stereoselectivity in the case of substituted pyridines. The hydrogenation of substituted pyridines with PtO₂ can be achieved under mild conditions at room temperature. asianpubs.org Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated at ambient temperature and pressure. nih.gov
Homogeneous catalysts, particularly those based on rhodium and iridium, offer high activity and selectivity for pyridine hydrogenation. rsc.orgchemrxiv.org Iridium(III)-catalyzed ionic hydrogenation of pyridines has been shown to tolerate a wide range of reducible functional groups, providing access to multi-substituted piperidines. chemrxiv.org
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst. Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed to produce N-aryl piperidines through a reductive transamination process. dicp.ac.cnacs.orgnih.govresearchgate.net This method allows for the synthesis of chiral piperidines with excellent diastereo- and enantioselectivities when a chiral amine is used. dicp.ac.cnliverpool.ac.uk
Table 4: Catalytic Hydrogenation of Pyridine Derivatives to Piperidines To view the data, click on the headers to sort or use the search bar to filter.
| Catalyst | Hydrogen Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| PtO₂ | H₂ gas | Substituted pyridines | Mild conditions, room temperature | asianpubs.org |
| Rh/C | H₂ gas | Pyridine | - | nih.gov |
| [Ir-OMs] | H₂ gas / TFA | Substituted pyridines | High functional group tolerance | chemrxiv.org |
| [RhCp*Cl₂]₂ | HCOOH | Pyridinium salts | Reductive transamination | dicp.ac.cnacs.orgnih.govresearchgate.net |
| Rh₂O₃ | H₂ gas | Unprotected pyridines | Mild conditions, broad scope | rsc.org |
Multicomponent Reaction (MCR) Strategies for Densely Functionalized Piperidines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. bohrium.com For the synthesis of densely functionalized piperidines, MCRs offer a powerful tool to rapidly build molecular complexity from simple precursors.
One of the most well-established MCRs for piperidine synthesis is the Hantzsch pyridine synthesis, which can be adapted to produce dihydropyridines that are readily converted to piperidines. A typical modern variation involves the one-pot condensation of a β-ketoester, an aldehyde, and an amine. For instance, the reaction of ethyl acetoacetate, benzaldehyde (B42025), and aniline (B41778) in the presence of a catalyst can yield a highly substituted dihydropyridine (B1217469), which can then be reduced to the corresponding piperidine. Various catalysts have been employed to promote this transformation, including iodine, phenylboronic acid, and zirconium oxychloride. researchgate.nettaylorfrancis.com
A notable example is the efficient synthesis of highly functionalized piperidines via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol (B129727) at room temperature. bohrium.comresearchgate.net This method provides moderate to good yields of the desired substituted piperidines. Another approach utilizes tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com Furthermore, polystyrene sulfonic acid has been used as a catalyst in a diastereoselective, multicomponent, one-pot synthesis of densely substituted piperidine derivatives via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines. bohrium.com
The general scheme for a three-component reaction to synthesize a piperidine scaffold can be depicted as follows:
A generalized scheme for the multicomponent synthesis of a substituted piperidine.These MCR strategies allow for the introduction of multiple points of diversity in a single step, making them highly attractive for the generation of libraries of piperidine analogs for drug discovery and other applications. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, providing access to specific stereoisomers. taylorfrancis.com
| Catalyst | Reactants | Key Features | Reference |
| TMSI | β-ketoester, aromatic aldehyde, aromatic amine | Room temperature, moderate to good yields | bohrium.comresearchgate.net |
| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, amines, acetoacetic esters | One-pot synthesis | taylorfrancis.com |
| Zirconium oxychloride (ZrOCl₂·8H₂O) | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible catalyst | taylorfrancis.com |
| Phenylboronic acid | β-ketoester, aromatic aldehyde, aromatic amine | Efficient, mild conditions | researchgate.net |
| Polystyrene sulfonic acid | 1,3-dicarbonyl compounds, aromatic aldehydes, amines | Diastereoselective, one-pot | bohrium.com |
Stereoselective and Asymmetric Synthesis of Chiral Piperidine Systems
The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of chiral piperidines is of paramount importance. The following subsections will discuss various strategies to achieve stereocontrol in piperidine synthesis.
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral targets, including piperidines, by transferring their inherent chirality to the final product.
For example, amino acids like L-lysine, with its δ-amino group, can be envisioned as a precursor for the stereoselective synthesis of piperidine derivatives. rsc.org Similarly, enantiomerically pure five-membered cyclic nitrones, which can be synthesized in large quantities from protected hydroxy acids and amino acids like D- and L-tartaric acid, L-malic acid, and L-aspartic acid, undergo cycloaddition reactions with good diastereocontrol to form precursors to enantiopure pyrrolizidinones, which can be further transformed into piperidine-related structures. researchgate.net Another emerging approach utilizes chitin-derived platforms as valuable chemical entities for constructing nitrogenous fine chemicals, extending the concept of Haber-independent synthesis to enantiopure chemical space. rsc.org
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed. This strategy has been successfully applied to the asymmetric synthesis of piperidines.
Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an achiral N-acyl derivative of a dihydropyridine can be reacted with a chiral auxiliary to form a chiral substrate. Subsequent diastereoselective reactions, such as alkylation or reduction, can then be performed, with the stereochemical outcome being directed by the chiral auxiliary. Finally, removal of the auxiliary furnishes the enantiomerically enriched piperidine. The use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, has also proven effective in the stereoselective synthesis of 2-substituted dehydropiperidinones, which are versatile intermediates for various disubstituted piperidine derivatives. researchgate.net
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and desirable approach for the synthesis of chiral molecules. researchgate.net Various catalytic asymmetric methods have been developed for the synthesis of chiral piperidines.
One notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnacs.org Another approach involves the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, providing facile access to chiral piperidines. acs.orgsemanticscholar.org Furthermore, the first highly enantioselective variant of the Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes an array of functionalized piperidine derivatives with very good stereoselectivity. researchgate.net A chemo-enzymatic dearomatization of activated pyridines has also been developed, utilizing an amine oxidase/ene imine reductase cascade to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov
| Catalytic System | Transformation | Key Features | Reference |
| Rhodium-catalysis | Asymmetric reductive Heck reaction | High yield, excellent enantioselectivity | snnu.edu.cnacs.org |
| Copper(I)-catalysis | Enantioselective protoborylation of 1,2-dihydropyridines | Facile access to chiral piperidines | acs.orgsemanticscholar.org |
| Chiral phosphepine | [4+2] Annulation of imines with allenes | Good stereoselectivity | researchgate.net |
| Amine oxidase/Ene imine reductase | Chemo-enzymatic dearomatization of pyridines | Stereoselective one-pot cascade | nih.gov |
Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including piperidines. When the substrate for the cyclization is chiral or contains stereogenic centers, the stereochemical outcome of the reaction can be controlled to favor the formation of a specific diastereomer.
A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. researchgate.netresearcher.life This method proceeds via a 6-exo-trig cyclization initiated by the chemoselective addition of a silyl (B83357) radical to an electron-deficient olefin. The diastereoselectivity of this reaction is influenced by the substitution pattern of the starting diene. researcher.life Another strategy involves a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov Radical cascade cyclizations have also been employed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org
Chemical Reactivity and Mechanistic Transformations of 1 but 2 Enyl Piperidine
Reactions at the Nitrogen Center of the Piperidine (B6355638) Ring
The nitrogen atom in the piperidine ring of 1-(but-2-enyl)piperidine is a nucleophilic and basic center, making it susceptible to a variety of reactions.
Acid-Base Properties and Salt Formation
As a derivative of piperidine, a well-known heterocyclic amine, this compound exhibits basic properties. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, leading to the formation of a piperidinium (B107235) salt. This acid-base reaction is a fundamental property of amines and is crucial for the isolation and purification of such compounds. For instance, the reaction with a mineral acid like hydrochloric acid (HCl) or an organic acid such as benzoic acid results in the formation of the corresponding ammonium (B1175870) salt. googleapis.com The formation of these salts often leads to crystalline solids, which are easier to handle and purify compared to the free base, which is typically a liquid. googleapis.com
The basicity of the piperidine nitrogen is a key factor in its reactivity. The protonated form of piperidine has a pKa of 11.22, indicating that it is a relatively strong base. wikipedia.org This basicity influences its role in various chemical reactions, where it can act as a base catalyst or a nucleophile.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the nitrogen atom in this compound allows it to participate in N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the piperidine derivative with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. researchgate.net For example, reaction with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can lead to the formation of the corresponding N-alkylpiperidinium salt. researchgate.net The reaction rate and success can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the acid formed during the reaction. researchgate.netchemicalforums.com Common bases used for this purpose include potassium carbonate or N,N-diisopropylethylamine (Hünig's base). researchgate.netchemicalforums.com
| Reactants | Conditions | Product | Reference |
| Piperidine, Alkyl Halide | K2CO3, Dry DMF, Room Temperature | N-Alkylpiperidine | researchgate.net |
| Piperidine, Alkyl Halide | NaH, Dry DMF, 0°C then Room Temperature | N-Alkylpiperidine | researchgate.net |
| Piperidine, Alkyl Halide | N,N-diisopropylethylamine, Anhydrous Acetonitrile, Room Temperature | N-Alkylpiperidine | researchgate.net |
| Piperidine, 1-Phenylethanol | Catalytic Borrowing Hydrogen Methodology | N-(1-Phenylethyl)piperidine | researchgate.net |
N-Acylation is the reaction of the piperidine derivative with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidine (an amide). This reaction is a common method for the introduction of an acyl group onto a nitrogen atom. The reaction typically proceeds readily due to the high nucleophilicity of the piperidine nitrogen.
Enamine Formation from Piperidine Derivatives
Piperidine and its derivatives are widely used to convert ketones and aldehydes into enamines. wikipedia.org Enamines are versatile synthetic intermediates characterized by a C=C-N functional group. The formation of an enamine from a piperidine derivative involves the acid-catalyzed reaction of the secondary amine with a carbonyl compound that has at least one α-hydrogen. masterorganicchemistry.comcambridge.org The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the enamine. cambridge.org The removal of water from the reaction mixture, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the enamine product. masterorganicchemistry.com
The resulting enamines are nucleophilic at the α-carbon and can participate in various carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. wikipedia.org
Reactivity of the Alkenyl Moiety
The but-2-enyl group in this compound contains a carbon-carbon double bond, which is a site of high electron density and is therefore susceptible to reactions with electrophiles.
Hydrogenation and Reduction of the Carbon-Carbon Double Bond
The carbon-carbon double bond in the butenyl group can be reduced to a single bond through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgrug.nl The hydrogenation process generally occurs with syn stereochemistry, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org
Alternatively, the reduction of the double bond can be achieved through transfer hydrogenation, using a hydrogen donor such as ammonium formate (B1220265) in the presence of a catalyst like Pd/C. organic-chemistry.org Another method involves the use of diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) hydrate. rug.nlresearchgate.net These methods provide alternatives to catalytic hydrogenation, particularly when sensitive functional groups are present in the molecule. rug.nl
| Reaction | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Butylpiperidine | libretexts.org |
| Transfer Hydrogenation | Ammonium Formate, Pd/C, Refluxing Methanol (B129727) | 1-Butylpiperidine | organic-chemistry.org |
| Diimide Reduction | Hydrazine Hydrate, Air, Catalyst (e.g., flavin) | 1-Butylpiperidine | rug.nl |
Electrophilic Additions to the Alkene (e.g., Halogenation, Hydroxylation)
The electron-rich double bond of the butenyl group is susceptible to electrophilic addition reactions. lasalle.edu In these reactions, an electrophile adds to the double bond, leading to the formation of a more saturated product.
Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. masterorganicchemistry.com The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. masterorganicchemistry.comquora.com For example, the reaction of this compound with bromine would yield a dibromo derivative. The stereochemistry of the starting alkene (cis or trans) will influence the stereochemistry of the product. masterorganicchemistry.com
Hydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved using various reagents, such as osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation.
The but-2-enyl group in this compound is a conjugated system, which can influence the regioselectivity of electrophilic addition reactions. Addition of an electrophile to a conjugated diene can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org In the case of this compound, the nitrogen atom's influence on the electronic properties of the butenyl system could also play a role in the outcome of these reactions.
Olefin Metathesis Reactions
Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. wikipedia.org For a molecule like this compound, which contains a single internal double bond, the primary type of olefin metathesis it can undergo is cross-metathesis (CM) with another olefinic partner. organic-chemistry.orgorganic-chemistry.org
Cross-metathesis of this compound with a terminal alkene (R-CH=CH₂) would lead to a mixture of products. The desired heterodimeric product would be 1-(alkenyl)piperidine, alongside homodimers of both starting alkenes. The reaction's efficiency and selectivity are highly dependent on the catalyst used and the nature of the reacting partner. organic-chemistry.org For instance, reacting this compound with an excess of a simple, volatile alkene like ethylene (B1197577) (ethenolysis) would shift the equilibrium toward the formation of 1-allylpiperidine (B84037) and propene.
The general reaction can be depicted as: this compound + R-CH=CH₂ ⇌ 1-(alkenyl)piperidine + Homodimers + Ethylene
The choice of catalyst is crucial for achieving high yields and selectivity. Ruthenium-based catalysts, particularly Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are widely used due to their tolerance of various functional groups, including the tertiary amine present in the piperidine ring. nih.govsigmaaldrich.com
Ring-closing metathesis (RCM) is not directly applicable to this compound as it only contains one double bond. However, if a second alkenyl group were introduced onto the piperidine ring or the N-alkenyl substituent, RCM could be a viable strategy for constructing novel bicyclic or macrocyclic nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net For example, an N-(but-2-enyl)-N-(alkenyl)piperidinium salt could potentially undergo RCM to form an unsaturated piperidine-fused ring system. drughunter.comyoutube.com
| Reacting Partner | Potential Product(s) | Typical Catalyst(s) | Key Considerations |
|---|---|---|---|
| Ethylene (Ethenolysis) | 1-Allylpiperidine, Propene | Grubbs II, Hoveyda-Grubbs II | Reaction driven by removal of volatile propene byproduct. |
| Styrene | 1-(4-Phenylbut-2-enyl)piperidine | Grubbs II, Umicore M51 | Potential for E/Z isomerism in the product. |
| Acrolein | 4-(Piperidin-1-yl)but-2-enal | Grubbs II, Phosphine-free catalysts (e.g., Umicore M51) | Product is a functionalized enal, useful for further synthesis. beilstein-journals.org |
| Methyl Acrylate | Methyl 4-(piperidin-1-yl)but-2-enoate | Grubbs II, Hoveyda-Grubbs II | Forms an α,β-unsaturated ester. |
Intramolecular and Rearrangement Reactions Involving the Piperidine-Alkenyl System
Pericyclic Rearrangements (e.g., Aza-Claisen Rearrangement)
The aza-Claisen rearrangement is the nitrogen analog of the Claisen rearrangement, a concerted, pericyclic -sigmatropic rearrangement. organic-chemistry.orgwikipedia.org In its classic form, it involves an allyl vinyl amine (an enamine) or a related species. tcichemicals.comtcichemicals.com For this compound, a direct thermal aza-Claisen rearrangement is not feasible as it lacks the required vinyl ether or enamine moiety.
However, the molecule can be a precursor to a substrate capable of undergoing such a rearrangement. For instance, deprotonation at the α-carbon of the piperidine ring using a strong base could, in principle, generate an enamine in equilibrium, which could then undergo rearrangement. This process typically requires high temperatures. tcichemicals.com Alternatively, quaternization of the nitrogen followed by treatment with a base could generate an ammonium ylide, setting the stage for a nih.gov-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) rather than a -rearrangement.
A more synthetically viable approach would involve the formation of an amide enolate. If this compound were first converted to a quaternary ammonium salt and then subjected to a reaction that forms an N-acyl derivative which can be deprotonated to an amide enolate, an Ireland-Claisen type rearrangement could be initiated. wikipedia.org The reaction proceeds through a chair-like transition state, and the stereochemistry of the newly formed carbon-carbon bond is influenced by the geometry of the enolate. tcichemicals.com
The generalized mechanism for a hypothetical aza-Claisen rearrangement starting from a derivative of this compound would involve the formation of a six-membered cyclic transition state, leading to a γ,δ-unsaturated imine or amide. unacademy.comresearchgate.net
1,2-Shifts and Hydride Migrations in Carbonium Ion Intermediates
Under acidic conditions, the butenyl double bond of this compound can be protonated, leading to the formation of a carbocation (carbonium ion) intermediate. The stability of this carbocation dictates its subsequent reactivity. Initial protonation would likely form a secondary carbocation. This intermediate can undergo rapid rearrangement to a more stable carbocation via a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orglscollege.ac.in
These rearrangements involve the migration of an adjacent group (a hydrogen atom or an alkyl group) with its bonding pair of electrons to the positively charged carbon. wwnorton.comquimicaorganica.org This process is known as a 1,2-shift. chegg.comreddit.comlibretexts.org
Specifically, the secondary carbocation formed from this compound could undergo a 1,2-hydride shift to form a more stable tertiary carbocation, if the structure allows. However, in this specific molecule, a 1,2-hydride shift would still result in a secondary carbocation. The driving force for such rearrangements is the formation of a thermodynamically more stable intermediate. reddit.comkhanacademy.org The rearranged carbocation can then be trapped by a nucleophile (e.g., water or the counter-ion of the acid) or lose a proton to form a different alkene.
| Initial Step | Intermediate Formed | Rearrangement Type | Rearranged Intermediate | Potential Final Product(s) |
|---|---|---|---|---|
| Protonation of C=C bond | Secondary Carbocation | 1,2-Hydride Shift | Secondary Carbocation (Isomeric) | Isomeric Alkenes (after deprotonation), Substituted Piperidines (after nucleophilic attack) |
Rearrangements Involving Charge-Transfer Complexes
The tertiary amine functionality in this compound can participate in the formation of charge-transfer (CT) complexes. A CT complex is formed when an electron donor (the amine) associates with an electron acceptor. Upon photoirradiation, single-electron transfer (SET) can occur within this complex, generating a radical cation from the amine. cam.ac.ukcam.ac.uk
The formation of an aminium radical cation intermediate can initiate a variety of rearrangements. For example, an α-amino radical can be generated through the deprotonation of the carbon adjacent to the nitrogen radical cation. This radical could then potentially add to the pendant alkene intramolecularly, leading to cyclized products.
Alternatively, the CT complex could enable reactivity on the butenyl chain. If the complex facilitates the formation of a radical on the chain, subsequent cyclization onto the piperidine ring or other radical-mediated transformations could occur. The specific outcome would depend on the nature of the acceptor molecule and the reaction conditions. cam.ac.uk
Ring Transformations of the Piperidine Core
Oxidative and Reductive Ring-Opening Reactions
The saturated piperidine ring of this compound can be opened through various oxidative and reductive methods.
Oxidative Ring-Opening: Oxidative cleavage of the C-N bonds in the piperidine ring can be achieved using various reagents. One common method involves the formation of an iminium ion intermediate at the α-position of the piperidine ring, which can then be cleaved. acs.org For example, reaction with reagents like mercury(II) acetate (B1210297) or permanganate can lead to oxidation and subsequent ring opening. Another approach is the oxidative cleavage of the C=C bond in the butenyl group using ozonolysis or other strong oxidizing agents, which would yield a dicarbonyl compound that could potentially lead to ring transformations upon reaction with the amine. mtak.hunih.govresearchgate.netresearchgate.net
Reductive Ring-Opening: Reductive ring-opening often involves the cleavage of a C-N bond. The von Braun reaction is a classic example of such a transformation. wikipedia.orgresearchgate.netresearchgate.net Treatment of a tertiary amine like this compound with cyanogen (B1215507) bromide (BrCN) leads to the formation of a quaternary cyanoammonium salt. This intermediate is then attacked by the bromide ion. Nucleophilic attack can occur at one of the α-carbons of the piperidine ring, leading to ring opening and the formation of a ω-bromoalkyl cyanamide. Alternatively, the attack can occur at the butenyl group, leading to N-dealkylation. The regioselectivity of the attack depends on steric and electronic factors. researchgate.net
A modification of the von Braun reaction uses chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, which are generally safer than cyanogen bromide. wikipedia.org The reaction with α-chloroethyl chloroformate, for example, would cleave the N-butenyl group, ultimately yielding piperidine hydrochloride after a hydrolysis step.
| Reaction Type | Reagent(s) | Intermediate(s) | Major Product Type(s) |
|---|---|---|---|
| Oxidative Ring Cleavage | Hg(OAc)₂, KMnO₄ | Iminium ion | Amino aldehydes/ketones |
| Reductive Ring Cleavage (von Braun) | Cyanogen Bromide (BrCN) | Cyanoammonium salt | ω-Bromoalkyl cyanamide |
| Reductive N-Dealkylation (von Braun-type) | α-Chloroethyl chloroformate, then MeOH | Carbamate intermediate | Piperidine hydrochloride |
Ring Expansion and Contraction Reactions
The piperidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, can undergo a variety of skeletal rearrangements, including ring expansion and contraction reactions. These transformations are of significant interest in synthetic chemistry as they provide pathways to larger or smaller nitrogen-containing heterocyclic systems, such as azepanes and pyrrolidines, respectively. While specific studies detailing the ring expansion and contraction of this compound are not extensively documented, the reactivity of analogous N-alkenyl and substituted piperidine systems provides a strong basis for predicting its behavior in such transformations.
Ring Expansion to Azepane Derivatives
The expansion of the piperidine ring to a seven-membered azepane ring is a synthetically valuable transformation. One prominent method for achieving a two-carbon ring expansion of 2-alkenylpiperidines involves a palladium-catalyzed allylic amine rearrangement. This methodology has been shown to be effective for converting 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) counterparts under mild conditions. nih.gov While this specific reaction has been demonstrated on 2-alkenylpiperidines, a similar strategy could potentially be adapted for N-alkenylpiperidines like this compound, likely proceeding through a different mechanistic pathway involving the nitrogen-bound alkenyl group.
Another approach to azepane synthesis involves the photochemical dearomative ring expansion of nitroarenes, which, followed by hydrogenolysis, yields complex azepanes. nih.gov Although this method does not directly involve a piperidine starting material, it highlights a modern strategy for accessing the azepane core structure. The synthesis of functionalized azepanes can also be achieved from bicyclic halogenated aminocyclopropane derivatives, where reductive amination conditions trigger cyclopropane (B1198618) ring cleavage and subsequent ring expansion. rsc.orgsigmaaldrich.com
A potential pathway for the ring expansion of this compound could be conceptualized through a sigmatropic rearrangement, although this would likely require prior functionalization of the piperidine ring or the butenyl side chain to facilitate the desired bond migration. The specific conditions required to induce such a rearrangement in this compound would be a subject for further research.
The following table outlines a hypothetical reaction scheme for the ring expansion of a generic 2-alkenylpiperidine to an azepane, based on palladium-catalyzed rearrangements, to illustrate the potential transformation.
| Reactant | Catalyst | Product | Yield (%) | Reference |
| N-Protected 2-alkenylpiperidine | [Pd(allyl)Cl]₂ | N-Protected Azepane | Moderate to Good | nih.gov |
Note: This table is illustrative and based on analogous systems, as specific data for this compound is not available.
Ring Contraction to Pyrrolidine (B122466) Derivatives
The contraction of the piperidine ring to a five-membered pyrrolidine ring is another important transformation in heterocyclic chemistry. A notable method for achieving this is through photomediated ring contraction of saturated heterocycles. nih.gov This process typically involves α-acylated piperidines, which upon irradiation, can undergo a Norrish Type II reaction leading to the formation of a cyclopentane (B165970) scaffold. For this compound to undergo a similar transformation, it would first need to be converted to an appropriate α-acylated derivative.
The proposed mechanism for such a photomediated ring contraction involves the initial excitation of the ketone, followed by an intramolecular hydrogen atom transfer and subsequent C-N bond cleavage to form an imine-enol intermediate. Intramolecular cyclization of this intermediate then yields the pyrrolidine product. nih.gov
Alternative strategies for synthesizing functionalized pyrrolidines, which could be conceptually applied as a ring contraction strategy from a piperidine precursor, include cascade reactions of enynal-derived zinc carbenoids with β-arylaminoketones and the cyclization of N-(benzylidene)- and N-(alkylidene)-homoallylamines. rsc.orgrsc.org
Below is a generalized data table for the photomediated ring contraction of α-acylated piperidines to illustrate the potential yields and conditions, which could be extrapolated to a suitably modified this compound derivative.
| Reactant | Conditions | Product | Yield (%) | Reference |
| α-Acylated Piperidine | Visible Light, Photosensitizer | Substituted Pyrrolidine | Good to Excellent | nih.gov |
Note: This table is illustrative and based on analogous systems, as specific data for this compound is not available.
Mechanistic Investigations and Elucidation of Reaction Pathways
Characterization of Reactive Intermediates
The elucidation of reaction mechanisms involving 1-(But-2-enyl)piperidine and related structures hinges on the successful characterization of transient reactive intermediates. These species, though often short-lived, dictate the course of the reaction, influencing both reactivity and selectivity. Key intermediates identified in reactions involving the piperidine (B6355638) moiety and the allylic butenyl group include iminium ions, radical species, carbocations, and seleniranium ions.
Piperidine, as a secondary amine catalyst, frequently participates in reactions through the formation of iminium ion intermediates. acs.org This pathway is central to a variety of transformations, most notably the Knoevenagel condensation. semanticscholar.orgacs.orgnih.gov The mechanism commences with the nucleophilic attack of the secondary amine (piperidine) on a carbonyl compound, such as an aldehyde, to form a carbinolamine intermediate. acs.orgnih.gov Subsequent dehydration, often facilitated by the solvent, leads to the formation of a highly electrophilic iminium ion. semanticscholar.orgacs.orgnih.gov
Furthermore, N-alkenyl iminium ions, which could be formed from precursors like this compound, can act as reactive 2-azadienes in [4+2] cycloaddition reactions. These cationic intermediates react with electron-rich alkenes to generate tetrahydropyridinium ions, which can be trapped in situ by nucleophiles to afford structurally complex piperidine derivatives. acs.org
Reactions involving the allylic butenyl group of this compound can proceed through radical pathways. A key step in such mechanisms is the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond and the nitrogen atom). acs.org This process generates a resonance-stabilized allylic radical. For instance, thiyl radicals can mediate the isomerization of allylic amines by abstracting an allylic hydrogen, followed by a subsequent hydrogen transfer to the γ-carbon of the intermediate radical. acs.org
The generation and reactivity of such radical intermediates are also central to modern metalloradical catalysis. nature.com Cobalt(II)-based metalloradical systems can catalyze the intermolecular amination of allylic C-H bonds. nature.comnih.govresearchgate.net The proposed mechanism involves the generation of a Co(III)-aminyl radical, which then abstracts an allylic hydrogen from the alkene substrate to form an allyl radical intermediate. nature.comnih.gov This allylic radical can then recombine with the metal complex to form the final product. nih.gov The presence of these radical intermediates can be inferred through trapping experiments, for example, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov However, in some catalytically controlled environments, the subsequent C-N bond formation can be so rapid that trapping is inefficient, suggesting a tightly controlled radical rebound within the catalyst's coordination sphere. nih.gov
Carbocation intermediates can be generated from the butenyl moiety of this compound, typically under acidic conditions through electrophilic addition to the double bond. A proton or other electrophile can add to the C=C double bond, forming a secondary carbocation. According to general principles of carbocation chemistry, this intermediate possesses an sp2-hybridized, trigonal planar carbon center. youtube.com
The planar nature of the carbocation has significant stereochemical implications. youtube.com A subsequent nucleophilic attack can occur from either face of the plane with nearly equal probability, assuming no pre-existing chirality or steric hindrance influences the trajectory. youtube.com This typically leads to the formation of a racemic or diastereomeric mixture of products, meaning the reaction is not stereospecific. youtube.com The stability of the carbocation and the potential for rearrangements are also critical factors in determining the final product distribution.
The alkene functionality within the but-2-enyl group is susceptible to attack by electrophilic selenium reagents, leading to the formation of a cyclic, three-membered seleniranium ion intermediate. researchgate.net These species are analogues of the more commonly known bromiranium and thiiranium ions. The formation of the seleniranium ion involves the selenium atom acting as a bridging group, which can be considered a form of anchimeric assistance. researchgate.net
Stable seleniranium ions have been prepared and characterized, including by X-ray crystallography. Their existence as intermediates is supported by experimental and computational studies. nih.gov For example, gas-phase ion-molecule reactions have demonstrated that seleniranium ions can undergo π-ligand exchange with other alkenes via an associative mechanism. nih.gov In synthesis, the formation of a seleniranium ion intermediate is a key step in selenium-induced polyene cyclizations, where the ion is attacked by an intramolecular nucleophile, often with high diastereoselectivity.
Transition State Analysis and Energy Profiles
Understanding the kinetics and thermodynamics of reactions involving this compound requires detailed analysis of the reaction energy profile, including the structures and energies of transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations. acs.orgnih.gov
For piperidine-catalyzed reactions like the Knoevenagel condensation, theoretical calculations have been used to map the entire free energy profile. acs.orgnih.gov These studies identify the relative energies of all intermediates and transition states, allowing for the determination of the rate-limiting step. For the reaction of benzaldehyde (B42025) and acetylacetone (B45752) catalyzed by piperidine in methanol (B129727), the formation of the iminium ion from the carbinolamine intermediate was found to have the highest activation barrier. acs.orgnih.gov
| Reaction Step (Piperidine-Catalyzed Knoevenagel) | Calculated Free Energy Barrier (kcal/mol) | Reference |
| Carbinolamine Formation (TS1a, direct attack) | 30.6 | acs.org |
| Iminium Ion Formation (from MS1b) | 21.8 (Overall Rate-Limiting) | acs.org |
| Enolate Attack on Iminium Ion (TS2) | 16.5 | acs.org |
| Catalyst Elimination (TS3) | 14.1 | acs.org |
This interactive table summarizes calculated free energy barriers for key steps in a model piperidine-catalyzed Knoevenagel condensation, illustrating how transition state analysis identifies the kinetically most significant step.
Similarly, in radical reactions of allylic amines, DFT calculations have been employed to determine the C-H bond dissociation energies (BDEs) and to model the transition structures for hydrogen abstraction. acs.org These analyses help to explain the reactivity and selectivity observed experimentally. acs.org Transition state calculations are also crucial for understanding stereoselectivity, as the relative energies of competing diastereomeric transition states determine the product ratio.
Origins of Stereochemical Outcome and Selectivity
The stereochemical outcome of a reaction is determined by the mechanism and the energetic differences between pathways leading to different stereoisomers. masterorganicchemistry.com Reactions are termed stereoselective if they favor the formation of one stereoisomer over another, and stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.comchemistrysteps.com
In reactions involving piperidine derivatives, several factors control the stereochemical outcome.
Thermodynamic vs. Kinetic Control : In some cases, the initially formed product (the kinetic product) may not be the most stable one. Over time or at higher temperatures, this can isomerize to the thermodynamically more stable product. mdpi.com For example, in certain Prins cyclizations to form substituted piperidines, low-temperature, acid-catalyzed conditions favor the cis diastereomer under kinetic control. researchgate.net
Catalyst Control : The choice of catalyst and reaction conditions can profoundly influence selectivity. In the aforementioned Prins cyclization, changing the catalyst from hydrochloric acid to MeAlCl₂ and increasing the temperature completely reverses the diastereoselectivity, favoring the trans product. researchgate.net This indicates that the catalyst is intimately involved in the diastereoselective transition state.
Substrate Control and Steric Effects : The existing stereochemistry or steric bulk in the substrate can direct the approach of a reagent. For example, in hydrogenation reactions over a metal surface, the hydrogen atoms are delivered to one face of the molecule, and steric hindrance can make one face more accessible than the other, leading to a stereoselective outcome. youtube.com Similarly, in E1 elimination reactions that proceed via a carbocation, the formation of a trans double bond is generally favored over a cis double bond due to reduced steric strain in the product. youtube.com
Mechanism-Imposed Geometry : Certain reaction mechanisms require a specific spatial arrangement of atoms in the transition state. A classic example is the E2 elimination, which proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. chemistrysteps.com This geometric constraint directly links the stereochemistry of the starting material to that of the product alkene, making the reaction stereospecific when only one β-hydrogen is available. chemistrysteps.com
| Factor | Description | Example Reaction Type | Reference |
| Kinetic vs. Thermodynamic Control | The product ratio depends on reaction time and temperature, reflecting the lowest energy transition state (kinetic) vs. the lowest energy product (thermodynamic). | Isomerization, Cyclizations | mdpi.com |
| Catalyst System | The choice of Lewis or Brønsted acid catalyst can reverse the diastereoselectivity of the reaction. | Prins Cyclization | researchgate.net |
| Steric Hindrance | The less sterically hindered pathway is favored, leading to a preference for one stereoisomer. | E1 Elimination, Hydrogenation | youtube.comyoutube.com |
| Mechanistic Geometry | The mechanism requires a specific alignment of reacting groups (e.g., anti-periplanar). | E2 Elimination | chemistrysteps.com |
This interactive table outlines the key factors that govern the stereochemical outcome in reactions relevant to the synthesis and transformation of piperidine derivatives.
Diastereoselectivity Mechanisms
While specific detailed studies on the diastereoselective synthesis of this compound are not extensively available in the literature, the principles governing diastereoselectivity in the N-alkylation of substituted piperidines are well-established. When a substituted piperidine ring reacts with an incoming electrophile like a but-2-enyl halide, the facial selectivity of the attack is primarily dictated by steric hindrance.
The piperidine ring exists predominantly in a chair conformation. For a piperidine derivative with a pre-existing substituent, the incoming but-2-enyl group will preferentially approach from the less sterically hindered face. For example, in a 2-substituted piperidine, the equatorial position is generally more accessible than the axial position. Therefore, the nucleophilic attack by the nitrogen lone pair is expected to occur in a manner that minimizes steric interactions in the transition state, leading to the thermodynamically more stable product.
Computational methods, such as Density Functional Theory (DFT), have been employed to model the transition states of N-alkylation reactions of piperidine derivatives. These studies often reveal that the transition state leading to the major diastereomer possesses a lower activation energy, thereby corroborating the experimental observations of stereoselectivity.
Enantioselectivity in Catalytic Systems
The synthesis of a specific enantiomer of a chiral molecule, such as a substituted this compound, can be achieved through enantioselective catalysis. Although direct catalytic asymmetric syntheses of this compound are not prominently reported, the mechanistic principles can be extrapolated from related enantioselective N-allylation reactions.
Palladium-catalyzed allylic amination is a powerful tool for the enantioselective formation of N-allyl amines. In these systems, a chiral ligand coordinates to the palladium catalyst, creating a chiral pocket around the metal center. This chiral catalyst then activates an allylic substrate, such as a but-2-enyl carbonate, to form a chiral π-allyl palladium intermediate. The subsequent attack by the piperidine nucleophile is directed by the chiral ligand to one of the two prochiral faces of the π-allyl complex. This directed attack is the key step that determines the enantiomeric excess of the final product. The efficiency and selectivity of this process are highly dependent on the design of the chiral ligand, the solvent, and other reaction parameters.
Kinetic and Thermodynamic Considerations in Piperidine Transformations
The efficiency and outcome of the synthesis of this compound are governed by both kinetic and thermodynamic factors.
Kinetic Considerations: The rate of the N-alkylation of piperidine is influenced by the concentrations of the reactants, the temperature, and the nature of the leaving group on the but-2-enyl substrate. Kinetic studies of similar N-alkylation reactions of secondary amines typically show second-order kinetics, where the rate is proportional to the concentration of both the amine and the alkylating agent. The activation energy for this SN2 process is influenced by the steric bulk of the reactants and the stability of the transition state.
The following interactive table provides illustrative kinetic data for the N-alkylation of piperidine with different electrophiles, highlighting the influence of the substrate on the reaction rate.
| Alkylating Agent | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Methyl Iodide | Acetonitrile (B52724) | 25 | 2.1 x 10⁻³ |
| Ethyl Bromide | Acetonitrile | 25 | 6.5 x 10⁻⁵ |
| Isopropyl Bromide | Acetonitrile | 25 | 1.2 x 10⁻⁶ |
The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), provide further insight into the reaction. The formation of the N-C bond contributes to a negative enthalpy change. The entropy change is often small but can be slightly negative due to the combination of two molecules into one product and the ordering of the solvent shell around the forming ions.
The table below presents generalized thermodynamic parameters for a typical amine alkylation reaction, providing an approximation of the energetic landscape of the formation of this compound.
| Parameter | Typical Value Range |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol |
| Entropy of Reaction (ΔS) | -40 to -80 J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | Negative |
Spectroscopic and Computational Characterization Methodologies for N Alkenyl Piperidines
Advanced Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups present in 1-(But-2-enyl)piperidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a complete picture of its molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the but-2-enyl substituent. The protons on the piperidine ring typically appear in the upfield region, while the vinylic protons of the butenyl group are found further downfield. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Unique signals are expected for each carbon atom in the piperidine ring and the but-2-enyl chain, with their chemical shifts being indicative of their electronic environment.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, confirming the arrangement of protons in both the piperidine and butenyl moieties. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Piperidine C2/C6-H | ~2.3-2.5 | ~54-56 |
| Piperidine C3/C5-H | ~1.5-1.7 | ~26-28 |
| Piperidine C4-H | ~1.4-1.6 | ~24-26 |
| N-CH₂ | ~2.9-3.1 | ~58-60 |
| =CH- | ~5.4-5.6 | ~128-130 |
| =CH- | ~5.4-5.6 | ~125-127 |
| -CH₃ | ~1.6-1.8 | ~17-19 |
Note: Predicted values are based on typical chemical shifts for N-substituted piperidines and alkenyl groups. rsc.orgrsc.org
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.gov
Molecular Ion Determination: Techniques like Electrospray Ionization (ESI) coupled with a mass analyzer can detect the protonated molecule [M+H]⁺. For this compound (C₉H₁₇N), the expected monoisotopic mass is 139.1361 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecular ion, distinguishing it from other compounds with the same nominal mass. researchgate.net
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide information about the molecule's structure. For N-alkenyl piperidines, a characteristic fragmentation pattern involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), leading to the loss of the alkenyl substituent or fragmentation within the piperidine ring. The fragmentation of the butenyl chain can also produce distinct ions. nist.govscielo.br
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 139.1361 | Molecular Ion |
| [M+H]⁺ | 140.1439 | Protonated Molecular Ion (ESI) |
| C₈H₁₄N⁺ | 124 | Loss of methyl radical (•CH₃) |
| C₅H₁₀N⁺ | 84 | Alpha-cleavage, piperidine fragment |
Note: Fragmentation is predicted based on general principles of mass spectrometry for amines and data from related isomers. nist.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov
For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm its structure. These include:
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic piperidine ring and butenyl chain. A weaker band may appear just above 3000 cm⁻¹ for the vinylic C-H bonds.
C=C Stretching: A distinct absorption band around 1650-1670 cm⁻¹ is expected for the carbon-carbon double bond in the butenyl group.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the 1000-1250 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Vinylic C-H Stretch | ~3010-3040 |
| Aliphatic C-H Stretch | ~2850-2960 |
| C=C Stretch | ~1650-1670 |
| C-N Stretch | ~1100-1200 |
Note: Wavenumbers are approximate and based on characteristic values for similar functional groups. researchgate.netresearchgate.net
Application of Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights into molecular properties that complement experimental data. For N-alkenyl piperidines, molecular modeling is used to predict electronic structure, reactivity, and conformational preferences.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of molecules like this compound. These calculations can optimize the molecule's geometry to its lowest energy state and compute various electronic properties.
Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites of potential chemical reactions. For this compound, the nitrogen lone pair and the C=C double bond are expected to be key reactive sites. researchgate.net
Conformational Searches: Computational methods can perform systematic or stochastic conformational searches to identify all possible low-energy conformers of this compound. These calculations help determine the relative stability of conformers where the butenyl group is in an axial versus an equatorial position. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the molecule over time, providing a dynamic view of its conformational flexibility. These simulations can reveal the energy barriers between different conformations and how the molecule behaves in different environments, offering a deeper understanding of its structural dynamics. westernsydney.edu.au
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of N-alkenyl piperidines, such as this compound. Through in silico modeling, it is possible to map potential energy surfaces, identify transition states, and predict the feasibility and selectivity of various reaction pathways. These theoretical investigations offer a molecular-level understanding that complements experimental studies.
The reactivity of this compound is primarily dictated by the nucleophilic character of its enamine moiety. wikipedia.orgmakingmolecules.com The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, increasing its electron density and making it susceptible to attack by electrophiles. makingmolecules.com Computational methods, particularly Density Functional Theory (DFT), are extensively used to explore the mechanisms of reactions involving such enamine systems. researchgate.netunimib.itnih.gov DFT calculations allow for the accurate determination of the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. unimib.it
A primary focus of computational studies on N-alkenyl piperidines is the investigation of cycloaddition reactions. acs.orgnih.gov For instance, the [4+2] cycloaddition (Diels-Alder) or [2+2] cycloaddition reactions with various dienophiles or electrophilic alkenes can be modeled. Theoretical calculations can predict whether these reactions proceed via a concerted or a stepwise pathway. In a concerted mechanism, bond breaking and bond formation occur simultaneously through a single transition state. In a stepwise mechanism, the reaction proceeds through a distinct intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a proposed pathway. researchgate.net
For a hypothetical reaction, such as the cycloaddition of this compound with an electrophile, DFT calculations can elucidate the structure of the transition state. Key parameters like the lengths of the forming bonds, bond angles, and dihedral angles are determined. For example, in the transition state of an enamine-mediated aldol (B89426) reaction, a chair-like, six-membered ring structure is often observed, which helps to stabilize the structure and lower the activation energy. researchgate.net
The table below illustrates the type of data generated from DFT calculations for a hypothetical concerted [2+2] cycloaddition reaction pathway involving an N-alkenyl piperidine.
Table 1: Calculated Activation Energies for a Hypothetical [2+2] Cycloaddition Pathway Calculations performed at the B3LYP/6-31G level of theory.*
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_r) (kcal/mol) |
| Concerted Cycloaddition | 25.8 | -15.3 |
Furthermore, these computational models can predict the geometry of the transition state, providing insights into the stereochemical outcome of the reaction. The precise arrangement of atoms at the point of highest energy on the reaction coordinate dictates the formation of specific stereoisomers.
Table 2: Key Geometric Parameters of a Predicted Transition State for a Hypothetical Concerted Cycloaddition Calculations performed at the B3LYP/6-31G level of theory.*
| Parameter | Value |
| Forming C1-Cα Bond Distance | 2.15 Å |
| Forming C2-Cβ Bond Distance | 2.18 Å |
| C1-C2-N Angle | 118.5° |
| Dihedral Angle (N-C1-Cα-Cβ) | 15.2° |
Utility of 1 but 2 Enyl Piperidine As a Synthon in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecules
While specific total syntheses commencing from 1-(but-2-enyl)piperidine are not extensively documented in dedicated literature, its value as a potential key intermediate can be inferred from the well-established chemistry of N-alkenyl amines and the prevalence of the piperidine (B6355638) core in complex natural products. The piperidine unit is a crucial building block for numerous alkaloids, including those with indolizidine and quinolizidine (B1214090) frameworks researchgate.netnih.gov. The synthesis of these complex molecules often relies on the strategic elaboration of substituted piperidine precursors researchgate.net.
The butenyl group in this compound serves as a versatile four-carbon handle that can be chemically modified through a variety of modern synthetic methods. These transformations could pave the way for its use in the synthesis of complex pharmaceutical targets.
Potential Functionalization Reactions:
| Reaction Type | Reagents & Conditions | Resulting Intermediate | Application in Complex Synthesis |
| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | 1-(4-hydroxybutyl)piperidine | Introduction of a primary alcohol for further elaboration (e.g., oxidation to an aldehyde, etherification). |
| Epoxidation | m-CPBA or other peroxy acids | 1-(2,3-epoxybutyl)piperidine | Creates an electrophilic epoxide ring for nucleophilic opening, enabling chain extension and stereocontrolled synthesis. |
| Dihydroxylation | OsO₄ (catalytic), NMO | 1-(2,3-dihydroxybutyl)piperidine | Forms a diol, a key functional group for synthesizing polyketide fragments or for conversion into other functionalities. |
| Wacker Oxidation | PdCl₂ (catalytic), CuCl₂, O₂ | 1-(3-oxobutyl)piperidine | Generates a ketone, providing a site for subsequent C-C bond formations (e.g., aldol (B89426), Grignard reactions). |
| Olefin Metathesis | Grubbs' or other Ru catalysts | Varies based on reaction partner | Enables cross-metathesis to append more complex side chains or ring-closing metathesis if another double bond is present. |
Through these established transformations, this compound can be converted into more functionalized intermediates, positioning it as a valuable starting point for the modular synthesis of intricate molecular targets.
Applications in the Construction of Diverse Heterocyclic Systems
The N-alkenyl moiety of this compound is well-suited for participating in intramolecular cyclization reactions to form new, fused heterocyclic systems nih.govbeilstein-journals.org. Such reactions are fundamental in alkaloid synthesis, where bicyclic and polycyclic nitrogen-containing frameworks are common dntb.gov.ua. The construction of indolizidine alkaloids, for example, often involves the cyclization of a piperidine ring precursor utas.edu.aursc.orgpsu.edu.
Several powerful synthetic strategies could theoretically be applied to this compound or its derivatives to achieve the construction of diverse heterocyclic systems:
Intramolecular Hydroamination: In the presence of suitable catalysts (e.g., transition metals), the nitrogen of a secondary amine tethered to the butenyl chain could add across the double bond, or an external amine could be used in an intermolecular fashion nih.govnih.govmdpi.com. More relevantly, if the piperidine nitrogen itself were part of a larger precursor designed for cyclization, the butenyl group could participate in forming a new ring.
[3+2] Dipolar Cycloaddition: The butenyl double bond can act as a dipolarophile in reactions with in-situ generated dipoles, such as nitrones or azomethine ylides. Intramolecular versions of this reaction, using N-alkenyl nitrones, are a known route to piperidine-fused isoxazolidines, which are precursors to bicyclic alkaloids like those in the gephyrotoxin (B1238971) family rsc.org.
Radical Cyclization: The double bond is susceptible to attack by an intramolecular radical. By generating a radical at a suitable position on a precursor derived from this compound, a 5- or 6-membered ring could be formed, leading to fused heterocyclic systems nih.gov.
Prins-type and Carbocyclization Cascades: Acid-catalyzed cyclization cascades involving an alkene and an iminium ion (formed from the piperidine) can lead to the formation of linear-fused heterocyclic ring systems, including novel piperidine-containing polycycles nih.gov.
These strategies highlight the potential of the butenyl group not merely as a modifiable side chain but as an active participant in the construction of new ring systems, transforming the simple synthon into a precursor for complex, fused piperidine derivatives.
Influence on Reaction Pathways as a Catalyst or Co-catalyst (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, frequently catalyzed by amines nih.gov. The mechanism of catalysis, however, differs significantly depending on the class of amine used tandfonline.comtue.nl.
Comparison of Amine Catalysts in Knoevenagel Condensation
| Catalyst Type | Example | Mechanism | Key Intermediate |
| Secondary Amine | Piperidine | Nucleophilic catalysis | Iminium ion and enamine |
| Tertiary Amine | This compound | Brønsted base catalysis | Carbanion (enolate) |
| Primary Amine | β-Alanine | Nucleophilic catalysis | Schiff base (imine) |
As a tertiary amine, this compound functions as a Brønsted base catalyst tandfonline.comresearchgate.net. Unlike secondary amines (e.g., piperidine), it cannot form an enamine intermediate because it lacks an N-H proton. The catalytic cycle proceeds via a different pathway:
Deprotonation: The tertiary amine deprotonates the active methylene compound (e.g., malononitrile), generating a reactive carbanion (enolate).
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Protonation & Elimination: A subsequent proton transfer and elimination of a water molecule yields the final α,β-unsaturated product.
Studies comparing different amine catalysts have shown that primary and secondary amines are often more efficient for the Knoevenagel condensation, as the formation of a transient iminium ion from the carbonyl compound makes it more electrophilic and accelerates the reaction tandfonline.compearson.com. However, tertiary amines are still effective catalysts, and their performance can be influenced by factors such as the steric environment around the nitrogen atom and the polarity of the solvent mdpi.com. The butenyl group on this compound is not expected to exert a strong electronic effect on the nitrogen's basicity compared to a simple alkyl group, but its steric bulk could influence the accessibility of the lone pair. Therefore, while it can function as a base catalyst, its efficiency may differ from that of less hindered tertiary amines or mechanistically distinct secondary amines beilstein-journals.orgbeilstein-journals.org.
Q & A
Q. How do researchers validate off-target effects of this compound in complex biological systems?
- Methodology : Proteome-wide profiling (e.g., affinity pulldown with LC-MS) identifies unintended interactions. CRISPR-Cas9 knockout models confirm target specificity. Transcriptomics (RNA-seq) reveals downstream pathway alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
